N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline
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Overview
Description
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPN is a nitroaromatic compound that contains a pyrazole ring and an aniline moiety, making it a versatile molecule for various applications.
Scientific Research Applications
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been studied for its potential as an anticancer agent. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In material science, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been studied for its potential as a fluorescent probe for the detection of heavy metal ions. In environmental science, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been studied for its potential as a pollutant in water and soil.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline is not fully understood. However, studies have suggested that N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline exerts its biological activity by interacting with cellular targets, such as proteins and enzymes. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and cyclin-dependent kinases, which are involved in the regulation of the cell cycle. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline can induce apoptosis and cell cycle arrest in cancer cells. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has also been shown to inhibit the proliferation of cancer cells by disrupting the DNA replication process. In vivo studies have shown that N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline can reduce the growth of tumors in animal models. However, the long-term effects of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline on human health are not fully understood, and further studies are needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has several advantages for lab experiments, including its high purity and stability, which make it a reliable reagent for various applications. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline is also readily available from commercial sources, making it easily accessible for researchers. However, the limitations of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline include its potential toxicity and hazardous nature, which require careful handling and disposal. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline also has limited solubility in water, which can affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for the research and development of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline for the treatment of cancer. In material science, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline can be further explored as a fluorescent probe for the detection of heavy metal ions in environmental samples. In environmental science, the potential effects of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline on aquatic and terrestrial ecosystems need to be further studied. Overall, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has shown promising potential for various applications, and further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline involves a multi-step process that starts with the reaction of 4-chloro-5-methyl-1H-pyrazole with 3-bromopropylamine, followed by the reaction of the resulting product with 2-nitroaniline. The final product is obtained through a purification process using column chromatography. The synthesis of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.
properties
IUPAC Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10-11(9-15-16-10)5-4-8-14-12-6-2-3-7-13(12)17(18)19/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWUEHBDDQBYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline |
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